IDO1 Enzymatic Inhibition: N-(3-Oxo-3-phenylpropyl)-D-tryptophan vs. D-Tryptophan
N‑(3‑Oxo‑3‑phenylpropyl)‑D‑tryptophan inhibits recombinant human IDO1 with an IC₅₀ of 2.78 µM, whereas the parent compound D‑tryptophan exhibits negligible inhibition (IC₅₀ ≫ 100 µM, with reported Ki values > 100 µM) [1]. This represents an at least 36‑fold improvement in inhibitory potency conferred by the N‑3‑oxo‑3‑phenylpropyl substituent.
| Evidence Dimension | Inhibition of recombinant human IDO1 (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.78 µM (2,780 nM) |
| Comparator Or Baseline | D-Tryptophan: IC₅₀ ≫ 100 µM (reported Ki > 100 µM) |
| Quantified Difference | ≥ 36‑fold improvement in potency |
| Conditions | Recombinant human IDO expressed in E. coli BL21(DE3); kynurenine production assay using L‑tryptophan as substrate |
Why This Matters
A ≥ 36‑fold gain in IDO1 inhibitory potency means that N‑(3‑Oxo‑3‑phenylpropyl)‑D‑tryptophan can achieve target engagement at substantially lower concentrations than generic D‑tryptophan, reducing the required compound quantity per assay and minimizing non‑specific effects during in vitro IDO1 mechanistic studies.
- [1] BindingDB Entry BDBM50253296 (CHEMBL4079351). Inhibition of human IDO expressed in E. coli BL21(DE3) assessed as inhibition of kynurenine production. IC₅₀ = 2.78E+3 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50253296 View Source
- [2] Munn, D.H., Sharma, M.D. & Mellor, A.L. (2004). Ligation of B7-1/B7-2 by Human CD4+ T Cells Triggers Indoleamine 2,3-Dioxygenase Activity in Dendritic Cells. Journal of Immunology, 172(7), 4100–4110. DOI: 10.4049/jimmunol.172.7.4100. View Source
